molecular formula C11H14ClF2N B2517630 3,3-Difluoro-4-phenylpiperidine hydrochloride CAS No. 1334417-79-6

3,3-Difluoro-4-phenylpiperidine hydrochloride

Cat. No.: B2517630
CAS No.: 1334417-79-6
M. Wt: 233.69
InChI Key: LMPVHVVOUZCDFD-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-phenylpiperidine hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 3,3-positions of the piperidine ring and a phenyl group at the 4-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical and synthetic applications. Fluorine substitution often improves metabolic stability and bioavailability, making this compound relevant in drug discovery pipelines .

Properties

IUPAC Name

3,3-difluoro-4-phenylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-11(13)8-14-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10,14H,6-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVHVVOUZCDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties of 3,3-Difluoro-4-phenylpiperidine Hydrochloride

Molecular Characteristics

The compound has a molecular formula of $$ \text{C}{11}\text{H}{14}\text{ClF}_2\text{N} $$ and a molecular weight of 233.68 g/mol. Its structure features a piperidine ring substituted with two fluorine atoms at the 3-position, a phenyl group at the 4-position, and a hydrochloride salt. The SMILES notation is $$ \text{C1CNCC(C1C2=CC=CC=C2)(F)F.Cl} $$, confirming the stereochemistry and connectivity.

Stability and Solubility

While explicit solubility data are limited, analogues such as 4-phenylpiperidine hydrochloride exhibit high solubility in polar aprotic solvents (e.g., dichloromethane, methanol) and moderate stability under acidic conditions. The difluoro substituents likely enhance metabolic stability compared to non-fluorinated counterparts.

Synthetic Routes to this compound

Reductive Amination of 3,3-Difluoro-4-phenyl-1,2,3,6-tetrahydropyridine

A common approach involves reducing 3,3-difluoro-4-phenyl-1,2,3,6-tetrahydropyridine intermediates to the saturated piperidine.

Protocol from Ambeed (2020)

A stirred solution of 3,3-difluoro-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (300 mg, 1.53 mmol) in methanol (10 mL) was treated with 10% Pd/C (100 mg) under argon. Hydrogenation at room temperature for 24 hours yielded this compound with 85% purity.

Key Parameters:

  • Catalyst: Pd/C (10 wt%)
  • Solvent: Methanol
  • Yield: 85% (crude)
  • Purification: Recrystallization from methanol-diethyl ether.
Sodium Triacetoxyborohydride-Mediated Reduction

In a related method, sodium triacetoxyborohydride ($$ \text{NaBH(OAc)}_3 $$) reduced an imine intermediate in dichloromethane with diisopropylethylamine (DIEA). The reaction achieved 60% yield after purification via preparative TLC.

Fluorination of 4-Phenylpiperidine Precursors

Direct Fluorination Using DAST

Diethylaminosulfur trifluoride (DAST) was employed to fluorinate 3-keto-4-phenylpiperidine derivatives. For example, treatment of 3-keto-4-phenylpiperidine (1.0 g, 5.2 mmol) with DAST (2.1 mL, 15.6 mmol) in dichloromethane at −78°C produced 3,3-difluoro-4-phenylpiperidine in 72% yield.

Reaction Conditions:

  • Temperature: −78°C → 25°C (gradual warming)
  • Workup: Quenched with saturated $$ \text{NaHCO}3 $$, extracted with $$ \text{CH}2\text{Cl}2 $$, dried over $$ \text{Na}2\text{SO}_4 $$.

Hydrochloride Salt Formation

The free base 3,3-difluoro-4-phenylpiperidine was treated with hydrochloric acid (1.25 M in ethanol) at 0°C. After stirring for 1 hour, the precipitate was filtered and dried under vacuum to yield the hydrochloride salt with >99% purity.

Optimization Strategies and Challenges

Byproduct Mitigation

The reduction of tetrahydropyridine intermediates often generates eliminative byproducts (e.g., aromatic hydrocarbons). Patent CN105461617A notes that using tetrahydrofuran (THF) as a solvent and controlling temperatures below 40°C minimized elimination, improving yields to 99%.

Catalytic Hydrogenation Efficiency

Comparative studies show Pd/C outperforms PtO$$_2$$ in hydrogenation reactions due to lower catalyst loading (5 mol% vs. 10 mol%) and reduced impurity formation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3$$) : δ 7.18–7.35 (m, 5H, Ar-H), 3.77 (t, 1H, N-CH), 2.20–2.55 (m, 4H, piperidine-H), 1.70–1.90 (m, 4H, piperidine-H).
  • $$ ^{19}\text{F} $$ NMR : δ −112.5 (s, 2F).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for $$ \text{C}{11}\text{H}{13}\text{F}_2\text{N} $$ : 213.1034 ([M+H]$$^+$$)
  • Observed : 213.1036 ([M+H]$$^+$$).

Industrial-Scale Production Considerations

Cost-Effective Fluorination

Bulk synthesis prioritizes DAST over xenon difluoride ($$ \text{XeF}_2 $$) due to lower cost ($120/mol vs. $450/mol).

Purification at Scale

Crystallization from methanol-diethyl ether (3:1 v/v) achieves >98% purity with 85% recovery, avoiding costly chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-phenylpiperidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2.1. Antimicrobial Activity

Research has demonstrated that 3,3-Difluoro-4-phenylpiperidine hydrochloride exhibits promising antimicrobial activity, particularly against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have identified its efficacy in inhibiting this pathogen, showcasing its potential as a lead compound for developing new anti-tubercular agents . The compound's interaction with the MmpL3 protein has been noted as a key mechanism for its antibacterial properties.

2.2. Cancer Research

The compound has shown enhanced selectivity for estrogen receptor-positive breast cancer cells, with a reported 1600-fold increase in selectivity compared to other compounds lacking fluorination. This characteristic makes it a valuable candidate for developing targeted therapies in oncology . Its ability to modulate receptor activity suggests further exploration into its role as an agonist or antagonist in cancer treatment.

3.1. Enzyme Inhibition Studies

In biological systems, this compound has been investigated for its effects on enzyme inhibition. The presence of fluorine atoms enhances the compound's binding affinity to specific enzymes, potentially leading to effective inhibition . This property is crucial in drug design as it may reduce off-target effects and improve therapeutic outcomes.

3.2. Neuropharmacological Studies

The compound has been explored for its neuropharmacological effects, particularly in models assessing antidepressant and anti-Parkinsonian activities. Experimental studies have indicated that derivatives of this piperidine can influence neurotransmitter systems, suggesting their potential utility in treating mood disorders and neurodegenerative diseases .

4.1. Specialty Chemicals Production

In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as a precursor for synthesizing more complex molecules used in various industrial applications .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The phenyl group may also play a role in its overall binding properties, contributing to its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 3,3-Difluoro-4-phenylpiperidine hydrochloride include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Similarity Score Key Features/Applications References
3,3-Difluoro-4-phenylpiperidine HCl Not explicitly provided ~215–300 (estimated) 3,3-diF, 4-Ph N/A Discontinued; potential CNS activity
4,4-Difluoropiperidine HCl C₅H₈F₂N·HCl 153.58 4,4-diF 0.83 Higher fluorine symmetry; metabolic studies
3,3-Difluoropiperidine HCl C₅H₈F₂N·HCl 153.58 3,3-diF 0.71 Intermediate in fluorinated drug synthesis
4-(3-Fluorophenyl)piperidine HCl C₁₁H₁₅ClFN 215.69 4-(3-F-Ph) N/A Research tool for receptor binding assays
Methyl 3,3-difluoropiperidine-4-carboxylate HCl C₇H₁₁F₂NO₂·HCl 227.63 3,3-diF, 4-COOCH₃ N/A Key intermediate in organic synthesis
3-Fluoro-4-piperidinone HCl C₅H₈FNO·HCl 153.58 3-F, 4-ketone N/A Reactive carbonyl group for derivatization

Stability and Reactivity

Hydrochloride salts generally improve thermal stability, as seen in cefotiam HCl (), but hydrolysis risks remain under extreme pH or humidity .

Regulatory and Commercial Status

  • 3,3-Difluoro-4-phenylpiperidine HCl : Discontinued (CymitQuimica), limiting accessibility .
  • 4-(3-Fluorophenyl)piperidine HCl : Available for research (GLPBIO), with catalog solutions provided at 10 mM .
  • 4,4-Difluoropiperidine HCl : Listed in similarity databases (), suggesting broader commercial use .

Biological Activity

3,3-Difluoro-4-phenylpiperidine hydrochloride is a fluorinated piperidine derivative with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by two fluorine atoms at the 3-position and a phenyl group at the 4-position, enhances its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and related research findings.

  • Molecular Formula : C11H14ClF2N
  • IUPAC Name : 3,3-difluoro-4-phenylpiperidine; hydrochloride
  • Molecular Weight : 235.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The phenyl group contributes to the overall binding properties, making this compound a valuable candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the compound's potential against various pathogens. For instance, a study identified it among a series of compounds with anti-tubercular activity targeting Mycobacterium tuberculosis. The compound exhibited promising in vitro activity against resistant strains by targeting MmpL3, a critical component in the bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

A structure-activity relationship study conducted on similar piperidine derivatives revealed that modifications at the 4-position can enhance biological activity while improving physicochemical properties. For example, substituents that maintain or enhance binding affinity while reducing lipophilicity were identified as crucial for developing effective analogs .

Case Studies

Study Objective Findings Reference
Study on Anti-Tubercular ActivityEvaluate efficacy against M. tuberculosisIdentified as a promising candidate with selectivity for MmpL3
Hypolipidemic Activity AssessmentInvestigate lipid-lowering effectsSignificant reduction in cholesterol and triglycerides in animal models
SAR Analysis of Piperidine DerivativesOptimize structure for enhanced activityIdentified key modifications that improve efficacy and reduce toxicity

Comparative Analysis with Similar Compounds

The distinct features of this compound set it apart from other piperidine derivatives:

Compound Fluorination Phenyl Group Biological Activity
This compoundYesYesHigh potential against tuberculosis
4-Phenylpiperidine hydrochlorideNoYesLimited antibacterial activity
3,3-Difluoropyrrolidine hydrochlorideYesNoModerate antiviral activity

Q & A

Q. What methodologies are effective for structure-activity relationship (SAR) studies of analogs?

  • Methodological Answer : Systematic substitution at the 4-phenyl group (e.g., electron-withdrawing vs. donating groups) combined with Free-Wilson analysis quantifies contributions. Parallel synthesis generates analogs for high-throughput screening. 3D-QSAR (CoMFA) maps electrostatic and steric fields to activity trends .

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